3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

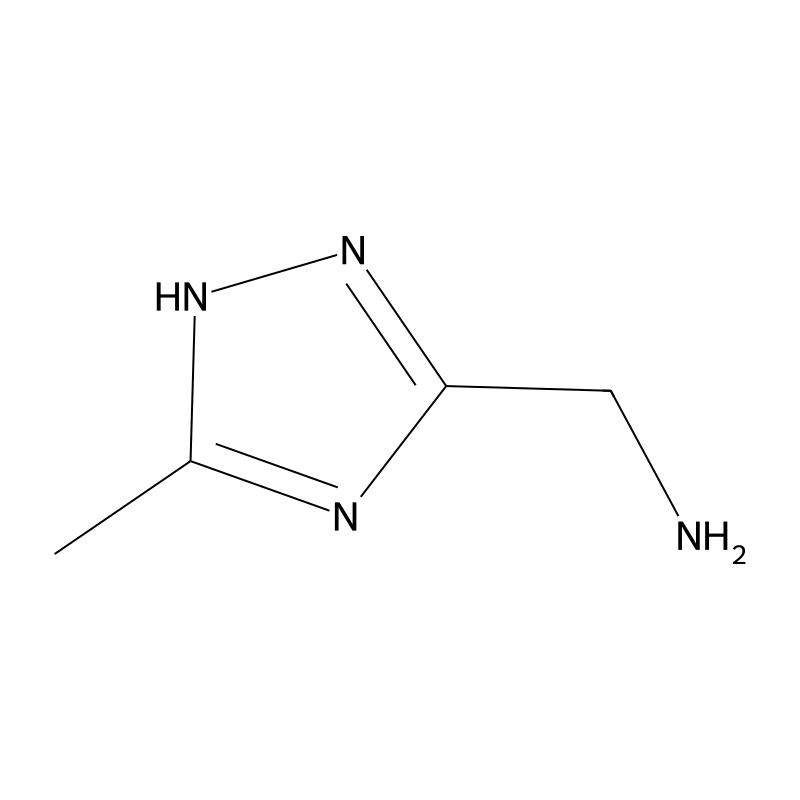

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole is a member of the triazole family, characterized by its five-membered ring structure containing three nitrogen atoms. This compound features an amino group and a methyl group at specific positions on the triazole ring, contributing to its unique chemical properties. The molecular formula is C₅H₈N₄, and its molecular weight is approximately 128.14 g/mol. The compound exhibits potential applications in various fields, particularly in pharmaceuticals due to its biological activities.

The reactivity of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole can be explored through several chemical transformations:

- Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for the introduction of various substituents.

- Acylation: The amino group can also undergo acylation reactions, leading to the formation of amides.

- Formation of Metal Complexes: This compound can coordinate with transition metals, forming stable complexes that may exhibit enhanced biological activity.

These reactions highlight the versatility of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole in synthetic organic chemistry.

3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole has been studied for its biological activities, particularly its potential as an anticancer agent. Research indicates that derivatives of the triazole scaffold exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds with this structure have shown antiangiogenic properties and the ability to inhibit tumor growth by targeting specific pathways involved in cancer progression . Additionally, studies suggest that modifications at different positions on the triazole ring can enhance its biological efficacy.

Several methods have been developed for synthesizing 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole:

- Hydrazine Hydrate Reaction: One common synthesis involves reacting hydrazine hydrate with appropriate carbonyl compounds to form the triazole ring.

- Cyclization Reactions: Another approach includes cyclization of suitable precursors under acidic or basic conditions to yield the desired triazole structure.

- Substitution Reactions: The introduction of the aminomethyl group can be achieved through nucleophilic substitution on a suitable precursor.

These methods provide flexibility in modifying the compound's structure for enhanced activity or specificity.

The applications of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole are diverse and include:

- Pharmaceuticals: Its potential as an anticancer agent makes it a candidate for drug development.

- Agriculture: Triazoles are often used in fungicides; thus, derivatives may also find use in agricultural applications.

- Material Science: The compound's ability to form metal complexes opens avenues for applications in catalysis and materials engineering.

Interaction studies involving 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole often focus on its binding affinity with biological targets. For example:

- Protein Binding Studies: Assessing how well the compound interacts with proteins involved in cancer pathways can elucidate its mechanism of action.

- Molecular Docking Studies: Computational studies can predict how this compound binds to specific enzymes or receptors, providing insights into its therapeutic potential.

These studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole. Here is a comparison highlighting their uniqueness:

| Compound Name | CAS Number | Similarity Index | Unique Features |

|---|---|---|---|

| 5-Methyl-4H-1,2,4-triazol-3-amine | 4923-01-7 | 0.78 | Lacks aminomethyl group; primarily studied for antifungal activity. |

| 5-Amino-4H-1,2,4-triazole-3-carboxylic acid | 3641-13-2 | 0.63 | Contains a carboxylic acid; shows different biological activities including antibacterial properties. |

| 5-Isopropyl-4H-1,2,4-triazol-3-amine | 22882-41-3 | 0.78 | Isopropyl substitution alters lipophilicity and may affect bioavailability. |

| Ethyl 2-(5-amino-4H-1,2,4-triazol-3-yl)acetate | 86152-46-7 | 0.55 | Ester functional group introduces different solubility characteristics. |

The uniqueness of 3-(Aminomethyl)-5-methyl-4H-1,2,4-triazole lies in its specific amino substitution pattern that enhances its anticancer potential while differentiating it from other triazole derivatives.

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant